(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Overview
Description
Methyl esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester”, the hydrocarbon group is a methyl group.
Synthesis Analysis
Methyl esters can be synthesized from carboxylic acids and alcohols . The process involves the combination of the two, losing a molecule of water in the process. This is known as esterification .Molecular Structure Analysis
The molecular structure of a methyl ester involves the replacement of the hydrogen in the -COOH group of a carboxylic acid with a hydrocarbon group . The exact structure of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester” would depend on the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis
Methyl esters can undergo various chemical reactions. For example, they can undergo hydrolysis, which is the process of breaking down the ester with water . They can also be reduced to alcohols using reducing agents .Physical And Chemical Properties Analysis
Methyl esters have certain characteristic properties. For example, they are usually less dense than water and have a pleasant smell . The exact physical and chemical properties of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester” would depend on its specific structure.Scientific Research Applications
Kinetic and Dynamic Kinetic Resolution
The compound has been studied for its role in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives. The resolution process, catalyzed by Lipase A from Candida antarctica, demonstrated high enantioselectivity for the N-acylation of both N-4 and N-1 Boc-piperazine-2-carboxylic acid methyl esters, highlighting its potential in producing enantiopure compounds for pharmaceutical applications (Hietanen et al., 2011).
Synthesis of Novel Heterocyclic Amino Acids
Another research application involves the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks. This work demonstrates the compound's versatility in synthesizing complex structures, providing valuable tools for pharmaceutical research and development (Matulevičiūtė et al., 2021).
Synthesis of Polyamides Containing Nucleobases
The compound's derivatives have been utilized in the synthesis of polyamides containing theophylline and thymine. These polyamides, synthesized via an addition reaction followed by hydrolysis, demonstrate the compound's utility in creating materials with potential for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Hattori & Kinoshita, 1979).
Solubility in Supercritical Carbon Dioxide
Research on the solubility of (S)-Boc-piperazine and its racemic form in supercritical carbon dioxide provides insight into its physical properties and potential for use in supercritical fluid extraction processes. This study is relevant for applications in pharmaceuticals, where supercritical CO2 is used for the extraction and purification of compounds (Uchida et al., 2004).
Future Directions
Methyl esters, including fatty acid methyl esters, have potential in various industries, including the chemical and energy sectors . They can be used to produce a wide range of useful chemicals, and research is ongoing to develop more efficient and sustainable methods of production and transformation .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363541 | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester | |
CAS RN |
314741-39-4 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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